1-(2-Butoxyphenyl)ethanol
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Overview
Description
1-(2-Butoxyphenyl)ethanol is an organic compound that belongs to the class of alcohols It features a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butoxyacetophenone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butoxybenzaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-butoxyphenylethane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Hydrochloric acid or sulfuric acid as catalysts in the presence of nucleophiles.
Major Products:
Oxidation: 2-Butoxybenzaldehyde.
Reduction: 2-Butoxyphenylethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Butoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxy and phenyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Ethoxyphenyl)ethanol: Contains an ethoxy group instead of a butoxy group.
1-(2-Propoxyphenyl)ethanol: Features a propoxy group in place of the butoxy group.
Uniqueness: 1-(2-Butoxyphenyl)ethanol is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties compared to its analogs
Properties
IUPAC Name |
1-(2-butoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQHRQJFJTAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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